Nav1.8-IN-9

CAS No.:

Cat. No.: VC16604922

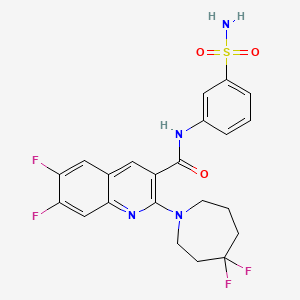

Molecular Formula: C22H20F4N4O3S

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H20F4N4O3S |

|---|---|

| Molecular Weight | 496.5 g/mol |

| IUPAC Name | 2-(4,4-difluoroazepan-1-yl)-6,7-difluoro-N-(3-sulfamoylphenyl)quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C22H20F4N4O3S/c23-17-10-13-9-16(21(31)28-14-3-1-4-15(11-14)34(27,32)33)20(29-19(13)12-18(17)24)30-7-2-5-22(25,26)6-8-30/h1,3-4,9-12H,2,5-8H2,(H,28,31)(H2,27,32,33) |

| Standard InChI Key | XOUOWNMCEKWRFN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCN(C1)C2=C(C=C3C=C(C(=CC3=N2)F)F)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N)(F)F |

Introduction

Nav1.8 as a Therapeutic Target in Pain Pathology

Biophysical and Functional Properties of Nav1.8

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in small-diameter, unmyelinated C-fiber neurons of the DRG . Unlike other sodium channels, Nav1.8 exhibits depolarized steady-state inactivation, enabling sustained activity during prolonged depolarization . This property allows Nav1.8 to drive repetitive firing in nociceptors, contributing to hyperalgesia and allodynia in neuropathic pain states . Voltage-clamp studies demonstrate that Nav1.8 activation kinetics and rapid recovery from inactivation make it indispensable for maintaining action potential bursts under pathological conditions .

Nav1.8 Dysregulation in Chronic Pain

In neuropathic pain models, such as chronic constriction injury (CCI), Nav1.8 undergoes functional alterations. A 10 mV positive shift in its inactivation curve increases neuronal excitability, promoting ectopic discharges in injured DRG neurons . Conversely, Nav1.8 knockdown or pharmacological inhibition reduces mechanical allodynia and thermal hyperalgesia, validating its role as a pain mediator . Mutations in SCN10A, such as T790A and G1662S, further link Nav1.8 gain-of-function to small fiber neuropathy (SFN) and aberrant pain signaling .

Development of Nav1.8 Inhibitors: Preclinical and Clinical Advances

Cannabinoids as Nav1.8 Modulators

Recent studies highlight nonpsychoactive cannabinoids—cannabidiol (CBD), cannabigerol (CBG), and cannabinol (CBN)—as potent Nav1.8 inhibitors. CBG, in particular, suppresses DRG neuron excitability at low micromolar concentrations (IC₅₀ ≈ 1.2 μM), demonstrating efficacy comparable to traditional sodium channel blockers . These compounds bind to Nav1.8’s voltage-sensing domain, stabilizing the inactivated state and reducing action potential frequency .

Patent Landscape: Nav1.8-IN-9

The Chinese patent CN112457294B discloses Nav1.8-IN-9 as a novel Nav1.8 retarder, emphasizing its potential for treating neuropathic and inflammatory pain . While structural details remain proprietary, the compound is described as a small molecule with high selectivity for Nav1.8 over other sodium channel subtypes (e.g., Nav1.5, Nav1.7). Pharmacokinetic data from preclinical models suggest oral bioavailability and CNS penetration, though specific parameters (e.g., half-life, metabolic pathways) are undisclosed .

Table 1: Comparative Profile of Nav1.8-Targeted Compounds

| Compound | Mechanism | Selectivity (Nav1.8 vs. Other Channels) | IC₅₀ (Nav1.8) | Clinical Stage |

|---|---|---|---|---|

| CBG | State-dependent inhibition | >50-fold over Nav1.5, Nav1.7 | 1.2 μM | Preclinical |

| Nav1.8-IN-9 | Open-channel block | >100-fold over Nav1.5, Nav1.7 | Not disclosed | Preclinical |

| PF-06305591 | Pore blocker | >30-fold over Nav1.5 | 0.8 μM | Phase II |

Mechanistic Insights into Nav1.8-IN-9’s Action

Electrophysiological Effects

Nav1.8-IN-9’s primary mechanism involves open-channel block, prolonging the inactivation state and reducing channel availability during high-frequency firing . This contrasts with cannabinoids, which primarily alter voltage-dependent gating . In silico modeling predicts interaction with the channel’s domain III S6 helix, a region critical for fast inactivation .

In Vivo Efficacy in Pain Models

Challenges and Future Directions

Selectivity and Off-Target Risks

While Nav1.8-IN-9’s selectivity is reportedly high, off-target effects on cardiac Nav1.5 remain a concern. Patent data indicate a safety margin (IC₅₀ Nav1.5/IC₅₀ Nav1.8) >100, but in vivo validation is pending . Comparative studies with PF-06305591, a clinical-stage Nav1.8 inhibitor, will be critical to assess translational potential.

Clinical Development Pathways

Nav1.8-IN-9’s progression to clinical trials hinges on resolving its pharmacokinetic-pharmacodynamic (PK/PD) profile and toxicology. Given the compound’s structural novelty, Phase I studies must address metabolic stability and drug-drug interactions. Biomarker strategies, such as quantifying Nav1.8 current inhibition in human DRG neurons, could accelerate proof-of-concept trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume